molecular formula C18H33N5O5 B14368985 2,7,12,17-Tetraoxo-3,8,13,18-tetraazadocosan-22-amide CAS No. 90139-72-3

2,7,12,17-Tetraoxo-3,8,13,18-tetraazadocosan-22-amide

Cat. No.: B14368985
CAS No.: 90139-72-3
M. Wt: 399.5 g/mol
InChI Key: ARYGZOQKSNPJQJ-UHFFFAOYSA-N
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Description

2,7,12,17-Tetraoxo-3,8,13,18-tetraazadocosan-22-amide is a complex organic compound with significant interest in various scientific fields. Its unique structure, characterized by multiple oxo and aza groups, makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7,12,17-Tetraoxo-3,8,13,18-tetraazadocosan-22-amide typically involves multi-step organic reactions. One common method includes the condensation of specific amines with diketones under controlled conditions. The reaction often requires catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

2,7,12,17-Tetraoxo-3,8,13,18-tetraazadocosan-22-amide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxides.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The aza groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while reduction can produce hydroxylated derivatives.

Scientific Research Applications

2,7,12,17-Tetraoxo-3,8,13,18-tetraazadocosan-22-amide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,7,12,17-Tetraoxo-3,8,13,18-tetraazadocosan-22-amide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved often include signal transduction and metabolic processes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,7,12,17-Tetraoxo-3,8,13,18-tetraazadocosan-22-amine
  • 2,7,12,17-Tetraoxo-3,8,13,18-tetraazadocosan-22-thiol

Uniqueness

2,7,12,17-Tetraoxo-3,8,13,18-tetraazadocosan-22-amide stands out due to its specific combination of oxo and aza groups, which confer unique reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetics and pharmacodynamics, making it a valuable compound for further research and development.

Properties

CAS No.

90139-72-3

Molecular Formula

C18H33N5O5

Molecular Weight

399.5 g/mol

IUPAC Name

4-[4-[4-(4-acetamidobutanoylamino)butanoylamino]butanoylamino]butanamide

InChI

InChI=1S/C18H33N5O5/c1-14(24)20-10-3-7-16(26)22-12-5-9-18(28)23-13-4-8-17(27)21-11-2-6-15(19)25/h2-13H2,1H3,(H2,19,25)(H,20,24)(H,21,27)(H,22,26)(H,23,28)

InChI Key

ARYGZOQKSNPJQJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCCC(=O)NCCCC(=O)NCCCC(=O)NCCCC(=O)N

Origin of Product

United States

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